Cas no 880-92-2 (3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride)
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride
- CHEMBL1547632
- SMR000033886
- CS-0241663
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-aminehydrochloride
- EN300-235954
- MLS000047886
- AKOS000416142
- F0897-0123
- 4-AMINO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-1-IUM +
- 880-92-2
- 3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-amine;hydrochloride
- AAA88092
-
- MDL: MFCD00718927
- Inchi: 1S/C8H12N6.ClH/c1-5-4-6(2)14(12-5)8-11-10-7(3)13(8)9;/h4H,9H2,1-3H3;1H
- InChI Key: LZLWBNYIVSDOQK-UHFFFAOYSA-N
- SMILES: Cl.N1(C2=NN=C(C)N2N)C(C)=CC(C)=N1
Computed Properties
- Exact Mass: 228.0890221Da
- Monoisotopic Mass: 228.0890221Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6Ų
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A249056-100mg |
4-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-1-ium Hydrochloride |
880-92-2 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A249056-500mg |
4-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-1-ium Hydrochloride |
880-92-2 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A249056-1g |
4-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-1-ium Hydrochloride |
880-92-2 | 1g |
$ 550.00 | 2022-06-08 | ||
| Enamine | EN300-235954-0.05g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride |
880-92-2 | 95% | 0.05g |
$86.0 | 2024-06-19 | |
| Enamine | EN300-235954-0.1g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride |
880-92-2 | 95% | 0.1g |
$129.0 | 2024-06-19 | |
| Enamine | EN300-235954-0.25g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride |
880-92-2 | 95% | 0.25g |
$183.0 | 2024-06-19 | |
| Enamine | EN300-235954-0.5g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride |
880-92-2 | 95% | 0.5g |
$342.0 | 2024-06-19 | |
| Enamine | EN300-235954-1.0g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride |
880-92-2 | 95% | 1.0g |
$457.0 | 2024-06-19 | |
| Enamine | EN300-235954-2.5g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride |
880-92-2 | 95% | 2.5g |
$894.0 | 2024-06-19 | |
| Enamine | EN300-235954-5.0g |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride |
880-92-2 | 95% | 5.0g |
$1322.0 | 2024-06-19 |
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride
Introduction to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride (CAS No. 880-92-2)
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride, identified by its CAS number 880-92-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class of heterocyclic molecules, which have been widely studied due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates both pyrazole and triazole moieties, linked through a strategic substitution pattern that enhances its pharmacological profile.
The molecular structure of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride consists of a central triazole ring substituted at the 4-position with an amine group, further connected to a pyrazole ring at the 3-position. The presence of two methyl groups at the 3 and 5 positions of the pyrazole ring and one methyl group at the 5 position of the triazole ring contributes to its unique electronic and steric properties. These structural features are crucial in determining its interaction with biological targets, particularly enzymes and receptors involved in various metabolic pathways.
In recent years, there has been growing interest in exploring the pharmacological potential of triazole derivatives due to their ability to modulate multiple biological pathways. The compound 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride has been investigated for its potential role in inhibiting key enzymes associated with inflammation and oxidative stress. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating the activity of nuclear factor kappa B (NFκB) and other transcription factors involved in inflammatory responses.
Additionally, the amine group at the 4-position of the triazole ring provides a site for further functionalization, allowing for the development of more complex derivatives with enhanced pharmacological activity. This flexibility has made 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride a valuable scaffold for drug discovery efforts aimed at identifying novel therapeutic agents. Researchers have been particularly interested in its potential application in treating chronic inflammatory diseases and neurodegenerative disorders, where modulation of oxidative stress and inflammation plays a critical role.
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-y l)-5-methyl -4H -1 ,2 ,4 -triazol -4 -amine hydrochloride involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic compounds. The process typically begins with the condensation of appropriately substituted pyrazole derivatives with hydrazine hydrate to form the triazole ring. Subsequent alkylation and functional group transformations yield the final product in good yields and purity. The hydrochloride salt form enhances the solubility of the compound in aqueous media, making it more suitable for biological assays and formulation development.
The biological activity of 3-(3,5-Dimethyl -1 H -pyrazol -1 -yl ) -5 -m ethyl -4 H -1 ,2 ,4 -triaz ol -4 -amine hydrochloride has been evaluated through various in vitro and in vivo studies. These investigations have revealed promising results regarding its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. Furthermore, preliminary toxicology studies indicate that this compound exhibits low toxicity profiles at therapeutic doses, suggesting its potential for safe clinical application.
In conclusion,3-(3 ,5-Dim ethyl -1 H-p y ra z ol -1-y l ) -5-m ethyl -4 H -1 ,2 ,4-tria z ol -4-am ine hydroch lor ide (CAS No. 88092) is a structurally intriguing compound with significant pharmacological potential. Its unique combination of pyrazole and triazole moieties provides a versatile scaffold for drug discovery efforts aimed at developing novel therapeutic agents for treating chronic inflammatory diseases and neurodegenerative disorders. The synthetic accessibility and favorable pharmacokinetic properties make this compound an attractive candidate for further development in pharmaceutical research.
880-92-2 (3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine hydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)